N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound with a complex structure that includes methoxyphenoxy and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with 2-bromoethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2-methylphenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-formylphenoxy)acetamide
- N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of methoxyphenoxy and methylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO4/c1-14-5-3-4-6-17(14)23-13-18(20)19-11-12-22-16-9-7-15(21-2)8-10-16/h3-10H,11-13H2,1-2H3,(H,19,20) |
InChI Key |
FLLSFSWEDAHLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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